molecular formula C13H9F2O6P B014101 Diflunisal Phosphate CAS No. 84958-45-2

Diflunisal Phosphate

カタログ番号: B014101
CAS番号: 84958-45-2
分子量: 330.18 g/mol
InChIキー: PBINCWMWAIMYCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Diflunisal can be synthesized through several steps starting from fluorinated aniline. One common method involves a five-step synthesis consisting of benzene arylation using a Gomberg-Bachmann-Hey reaction, Friedel-Crafts acylation, Bayer-Villiger oxidation, saponification, and finally carbonation of phenol through a Kolbe-Schmitt reaction .

Industrial Production Methods

Industrial production of diflunisal typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as purification through recrystallization and the use of chromatography techniques to isolate the desired compound .

化学反応の分析

Types of Reactions

Diflunisal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various diflunisal derivatives, which can be further analyzed for their potential therapeutic applications .

生物活性

Diflunisal phosphate, a derivative of diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various conditions, and potential therapeutic applications, supported by recent research findings and case studies.

Diflunisal acts primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process. By inhibiting these enzymes, diflunisal reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

  • COX-1 vs. COX-2 Inhibition : While COX-1 is involved in maintaining gastric mucosa and renal blood flow, COX-2 is induced during inflammation. Diflunisal selectively inhibits COX-2, potentially minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Efficacy in Clinical Applications

Recent studies have highlighted the efficacy of this compound in various clinical scenarios:

  • Pain Management : A randomized trial demonstrated that diflunisal was superior to codeine and placebo in managing postoperative pain after the removal of impacted third molars. Patients receiving diflunisal showed significant pain relief on the first postoperative day .
  • Anti-inflammatory Effects : Diflunisal has been shown to reduce inflammation effectively in models of arthritis and other inflammatory conditions. Its delivery via nanoparticles has been found to enhance its therapeutic effects while minimizing systemic side effects .
  • Cancer Treatment : Diflunisal exhibits anticancer properties by inhibiting COX-2, which is overexpressed in various cancers such as breast and prostate cancer. Studies indicate that diflunisal derivatives can potentiate anticancer activity against specific cancer cell lines .

Case Study 1: Cardiac Amyloidosis

Diflunisal has been recognized for its potential benefits in treating cardiac amyloidosis by stabilizing the transthyretin (TTR) tetramer and preventing amyloid deposition. A nonrandomized study indicated that diflunisal provides a survival benefit comparable to tafamidis, the first approved treatment for transthyretin amyloid cardiomyopathy .

Case Study 2: Staphylococcus aureus Infections

Research has shown that diflunisal can inhibit virulence factors in Staphylococcus aureus, including hemolysis and biofilm formation. In vitro studies demonstrated a reduction in these virulence phenotypes by 42–88%, indicating its potential as an adjunct therapy in bacterial infections .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
Pain ReliefAnalgesic effect superior to codeine
Anti-inflammatoryReduces prostaglandin synthesis via COX inhibition
Anticancer ActivitySelectively inhibits COX-2; effective against certain cancers
Antimicrobial EfficacyInhibits virulence factors in S. aureus

Research Findings

Recent research emphasizes the importance of specific chemical moieties within this compound that contribute to its biological activity:

  • Structural Determinants : The presence of hydroxyl and carboxylic acid groups on the benzene ring enhances anti-proteolytic efficacy against S. aureus strains .
  • Nanoparticle Delivery Systems : Novel delivery systems have been developed to target infected tissues more effectively while reducing systemic side effects associated with traditional NSAID administration .

特性

IUPAC Name

5-(2,4-difluorophenyl)-2-phosphonooxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBINCWMWAIMYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390766
Record name 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84958-45-2
Record name 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diflunisal Phosphate
Reactant of Route 2
Reactant of Route 2
Diflunisal Phosphate
Reactant of Route 3
Reactant of Route 3
Diflunisal Phosphate
Reactant of Route 4
Diflunisal Phosphate
Reactant of Route 5
Reactant of Route 5
Diflunisal Phosphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diflunisal Phosphate
Customer
Q & A

Q1: How does Diflunisal Phosphate contribute to the sensitivity of EALL assays?

A1: this compound itself is not directly involved in the recognition or binding events of the assay. Instead, it serves as a substrate for the enzyme alkaline phosphatase (ALP). When ALP cleaves the phosphate group from this compound, it generates Diflunisal. Diflunisal exhibits the crucial ability to form a highly fluorescent ternary complex with Terbium ions (Tb3+) complexed with EDTA [, , ]. This complex emits strong fluorescence, which can be measured using time-resolved fluorometry. The intensity of the fluorescence signal is directly proportional to the amount of Diflunisal, which in turn corresponds to the activity of the ALP. Because each ALP enzyme can cleave multiple this compound molecules, this process leads to significant signal amplification, enabling the detection of extremely low analyte concentrations, such as Prostate-Specific Antigen (PSA) [] or Tumor Necrosis Factor-alpha (TNF-alpha) [].

Q2: What are the advantages of using this compound and time-resolved fluorometry in these assays?

A2: Combining this compound with time-resolved fluorometry in EALL offers several advantages:

  • High Sensitivity: The enzymatic amplification provided by ALP and the strong fluorescence of the Tb3+-EDTA-Diflunisal complex enable detection limits in the ng/L range for target analytes [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。